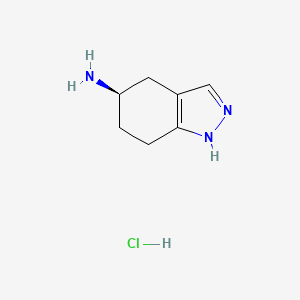

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

Description

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride (CAS 74197-15-2) is a chiral amine derivative of the tetrahydroindazole scaffold. Its molecular formula is C₇H₁₁N₃·HCl (MW: 173.64 g/mol), with a primary amine group at the 5-position of the indazole ring and an (R)-configured stereocenter .

Properties

IUPAC Name |

(5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZJERKLBLABI-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856789 | |

| Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291790-29-8 | |

| Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The indazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Sigma Receptor Modulation

One of the primary applications of (R)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is its interaction with sigma receptors, particularly sigma-2 receptors. Research has demonstrated that compounds based on the tetrahydroindazole scaffold exhibit high potency and selectivity for sigma-2 receptors, which are implicated in several diseases including cancer and central nervous system (CNS) disorders. A study highlighted the development of a series of tetrahydroindazole compounds that were evaluated for their binding affinity to sigma receptors, showing promising characteristics for drug discovery .

Antibacterial Activity

Recent studies have also explored the antibacterial properties of derivatives of tetrahydroindazole. In a study focusing on novel multi-substituted indazole derivatives, certain compounds exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The molecular docking studies indicated strong interactions with the DNA gyrase enzyme, suggesting potential as antibacterial agents .

Synthesis Techniques

The synthesis of this compound involves several key steps:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Characterization : Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds .

Case Study 1: Sigma Receptor Ligands

In a detailed pharmacological study, a series of tetrahydroindazole derivatives were screened for their ability to bind selectively to sigma-2 receptors. The most promising compound showed a binding affinity (pK_i) greater than 7.8 for sigma-2 while maintaining low affinity for sigma-1 receptors. This selectivity is crucial for developing therapeutic agents that target specific pathways without off-target effects .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of synthesized tetrahydroindazole derivatives. Compounds were tested against various bacterial strains, with results indicating that certain derivatives exhibited zones of inhibition significantly higher than control groups at concentrations as low as 1 mg/mL. Molecular docking results corroborated these findings by demonstrating strong binding interactions with key bacterial enzymes .

Data Tables

| Compound ID | Structure | Activity Type | Binding Affinity (pK_i) | Solubility (mM) |

|---|---|---|---|---|

| 7t | Structure | Sigma-2 Ligand | 7.8 | 2.4 |

| 5D | Structure | Antibacterial Agent | N/A | N/A |

| 5F | Structure | Antibacterial Agent | N/A | N/A |

Mechanism of Action

The mechanism of action of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Salt Forms

Key Analogs :

| Compound Name | CAS Number | Molecular Formula | Salt Form | Substitution Pattern |

|---|---|---|---|---|

| (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine HCl | 74197-15-2 | C₇H₁₁N₃·HCl | Hydrochloride | 1H-indazole, 5-amine (R-configuration) |

| 4,5,6,7-Tetrahydro-1H-indazol-5-amine diHCl | 74197-17-4 | C₇H₁₁N₃·2HCl | Dihydrochloride | 1H-indazole, 5-amine |

| 4,5,6,7-Tetrahydro-2H-indazol-5-amine HCl | 74197-18-5 | C₇H₁₁N₃·HCl | Hydrochloride | 2H-indazole, 5-amine |

| 1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | 84717099 (CID) | C₉H₁₅N₃ | Free base | N1-ethyl substitution |

| 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine HCl | N/A | C₁₄H₁₈ClN₃O | Hydrochloride | 3-(4-methoxyphenyl) substituent |

Critical Differences :

The 2H-indazole analog (MW: 210.10 g/mol) has a dihydrochloride salt form, enhancing aqueous solubility compared to the monohydrochloride target compound .

Substituent Effects :

- N1-Ethyl substitution (CID 84717099) increases lipophilicity (LogP unmeasured but inferred from C₉H₁₅N₃ vs. C₇H₁₁N₃) and molecular weight (165.18 g/mol vs. 137.18 g/mol for the free base) .

- 3-(4-Methoxyphenyl) substitution (C₁₄H₁₈ClN₃O) introduces aromaticity and a polar methoxy group, increasing LogP to 3.4 and molecular weight to 279.76 g/mol , which may improve membrane permeability but reduce solubility .

Salt Forms and Stability: The dihydrochloride salt (CAS 74197-17-4) requires storage under an inert atmosphere at room temperature, contrasting with the target compound’s refrigeration needs, suggesting differences in hygroscopicity or thermal stability . Dihydrochloride salts generally exhibit higher solubility in aqueous media than monohydrochlorides, a critical factor in formulation development .

Collision Cross-Section (CCS) and m/z Values :

| Compound | Charge State | Predicted CCS (Ų) | m/z |

|---|---|---|---|

| 1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | [M+H]⁺ | 135.9 | 166.1336 |

| Target Compound (No data available) | — | — | — |

- The ethyl-substituted analog’s CCS (135.9 Ų for [M+H]⁺) provides a benchmark for ion mobility studies, though data gaps for the target compound preclude direct comparison .

Biological Activity

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride is a compound of significant interest due to its biological activity, particularly in the context of its interaction with sigma receptors and its potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Overview of Biological Activity

-

Sigma Receptor Modulation :

- The compound has been identified as a potent ligand for sigma receptors, particularly sigma-1 and sigma-2. These receptors are implicated in various central nervous system (CNS) disorders and cancer. The binding affinity of this compound to these receptors suggests it may play a role in modulating neuroprotective and anti-cancer pathways .

-

Human Neutrophil Elastase Inhibition :

- Research indicates that derivatives of tetrahydroindazole structures exhibit inhibitory activity against human neutrophil elastase (HNE), a key target in inflammatory diseases. Compounds with similar scaffolds have shown Ki values in the low nanomolar range (6–35 nM), indicating strong inhibitory potential .

- Antimicrobial and Anticancer Properties :

Structure-Activity Relationships (SAR)

The SAR studies conducted on tetrahydroindazoles highlight several critical aspects:

- Basic Nitrogen Requirement : The presence of a basic nitrogen atom at the C-5 position is vital for maintaining activity against sigma receptors. Alterations to this structure typically result in loss of activity .

- Substituent Influence : Variations in substituents on the aromatic rings attached to the tetrahydroindazole core significantly affect both potency and selectivity. For example, certain aryl groups enhance binding affinity for sigma-1 receptors while reducing affinity for sigma-2 .

Case Study 1: Sigma Receptor Interaction

In a study involving the optimization of tetrahydroindazoles as sigma receptor ligands, compound 7bf exhibited a pKi of 7.8 M against sigma-1 with over 500-fold selectivity against sigma-2. This demonstrates the potential for developing highly selective therapeutic agents targeting these receptors .

Case Study 2: HNE Inhibition

A series of tetrahydroindazole derivatives were synthesized and evaluated for their ability to inhibit HNE. Compounds showed competitive inhibition with Ki values significantly lower than existing HNE inhibitors like Sivelestat. The findings suggest these compounds could be developed into new therapeutics for conditions characterized by excessive HNE activity .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

| Compound | Target | Ki Value (nM) | Selectivity |

|---|---|---|---|

| 7a | Sigma-1 | 5.8 | Moderate |

| 7bf | Sigma-1 | 7.8 | >500-fold against Sigma-2 |

| HNE Inhibitor | Human Neutrophil Elastase | 6–35 | Competitive |

Q & A

Q. What are the optimized synthetic routes for (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride, and how can reaction conditions be adjusted to improve enantiomeric purity?

- Methodology : The compound can be synthesized via reflux in acetic acid (3–5 hours) with sodium acetate as a base, adapted from methods used for structurally similar indazole derivatives . Enantiomeric purity can be enhanced by employing chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS is critical to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing structural integrity and enantiomeric purity?

- Methodology :

- Structural confirmation : Use -NMR and -NMR to verify the indazole backbone and amine hydrochloride moiety .

- Enantiomeric purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetric analysis .

- Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Short-term stability (1–2 weeks) at 4°C is possible, but long-term storage requires lyophilization .

Q. What in vitro assays are suitable for initial assessment of biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinase or protease targets using fluorometric or colorimetric assays (e.g., ATPase activity assays) .

- Cytotoxicity : MTT or resazurin-based assays in cell lines relevant to the hypothesized therapeutic area. Include vehicle and positive controls (e.g., staurosporine) .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use fume hoods, gloves, and lab coats. Refer to safety data sheets (SDS) for hazard-specific protocols. In case of exposure, rinse with water and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or biological interactions?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases) .

- Retrosynthesis planning : AI tools like Pistachio or Reaxys can propose synthetic routes and optimize reaction steps .

Q. What methodologies resolve contradictions between reported solubility data and experimental observations?

- Methodology :

- Iterative testing : Measure solubility in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature.

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to compare literature values with empirical results .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?

- Methodology :

- Derivatization : Synthesize analogs with modifications to the indazole core or amine group.

- Biological profiling : Test analogs in functional assays (e.g., IC determination) and correlate structural changes with activity trends .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Methodology :

Q. How can researchers address discrepancies in reported biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.